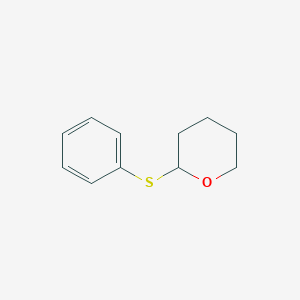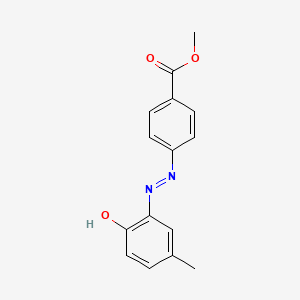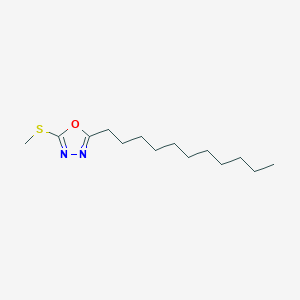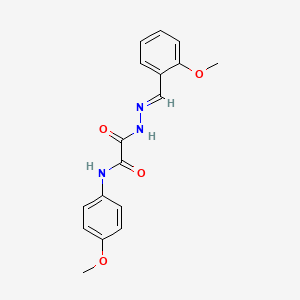
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 1-methyl-2-oxopropyl group and a 4-methylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methylphenylhydrazine with 1-methyl-2-oxopropyl-3-oxobutanoate under acidic or basic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-2-oxopropyl)-6-phenyl-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 2-(1-methyl-2-oxopropyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
2-(1-methyl-2-oxopropyl)-6-(4-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
853333-97-8 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-2-(3-oxobutan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)14-8-9-15(19)17(16-14)11(2)12(3)18/h4-9,11H,1-3H3 |
Clave InChI |
YVLNNMCEEYRMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


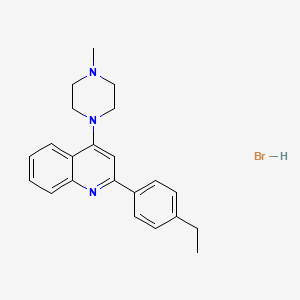






![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)
